Lacidipine

Antioxidant pharmacology Endothelial dysfunction Reactive oxygen species assay

Lacidipine — a third-generation DHP CCB with unmatched membrane partition coefficient, slow washout kinetics, and potent antioxidant activity. It uniquely reduces intracellular ROS (IC50 unmatched by amlodipine/nifedipine), sustains vascular effects through multiple wash cycles, and offers ~50-fold cardiosafety margin. Ideal for atherosclerosis (apoE−/− mouse, hamster), oxidative stress–calcium crosstalk, and long-duration electrophysiology studies. Bulk quantities available. Request a quote.

Molecular Formula C26H33NO6
Molecular Weight 455.5 g/mol
CAS No. 103890-78-4
Cat. No. B1674219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacidipine
CAS103890-78-4
SynonymsCaldine
GR 43659X
GR-43659X
lacidipine
Lacimen
Lacipil
Motens
Molecular FormulaC26H33NO6
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
InChIInChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+
InChIKeyGKQPCPXONLDCMU-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lacidipine (CAS 103890-78-4): Procurement-Grade Overview of a Third-Generation Dihydropyridine Calcium Channel Blocker with Dual Membrane-Lipophilic and Antioxidant Activity


Lacidipine is a third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) [2] distinguished by its high lipophilicity, prolonged membrane residence time, and clinically exploited antioxidant properties. Unlike earlier-generation DHPs, lacidipine's pharmacological profile is defined by exceptionally high vascular selectivity and a slow, sustained onset of action that minimizes reflex tachycardia [1]. Its dual mechanism—L-type calcium channel antagonism combined with potent radical scavenging at the membrane level—separates it from agents that function solely as vasodilators, positioning it as a research probe for calcium signaling, oxidative stress, and atherosclerosis models [3].

Lacidipine Comparator Selection: Why Amlodipine, Nifedipine, or Lercanidipine Cannot Be Assumed Interchangeable in Experimental Models


Generic substitution among dihydropyridine CCBs is scientifically unsound due to dramatic inter-compound variation in membrane partition coefficients, washout kinetics, and non-calcium channel activities such as antioxidant capacity. Lacidipine's membrane partition coefficient substantially exceeds that of other DHPs, resulting in a unique pharmacokinetic profile where the drug accumulates in the lipid bilayer and diffuses laterally to its receptor over time rather than achieving a rapid equilibrium [1]. In functional assays, the rank order of antioxidant IC50 values reveals that lacidipine is a significant outlier with the lowest IC50 for reactive oxygen species (ROS) reduction, while amlodipine and nifedipine show no effect at all in the same model [2]. Consequently, substituting lacidipine with a comparator purely on the basis of its L-type channel blocking potency obliterates the membrane-level antioxidant and anti-atherosclerotic signals that define its in vivo pharmacology.

Lacidipine Quantitative Evidence Guide: Head-to-Head Differentiation Data for Scientific and Industrial Evaluation


Lacidipine vs. Amlodipine & Nifedipine: Superior Intracellular ROS Reduction (IC50) in Ox-LDL-Stimulated Endothelial Cells

In a direct head-to-head comparison in bovine aortic endothelial cells (BAECs) stimulated with Cu²⁺-oxidized LDL, lacidipine produced the lowest IC50 for reducing intracellular reactive oxygen species (ROS) among five tested dihydropyridines [1]. Comparison Data: Lacidipine IC50 < Lercanidipine IC50 (p<0.01); amlodipine, nimodipine, and nifedipine showed no significant effect on ROS formation at any concentration. The study explicitly concluded that the inhibitory effect on ROS production is a peculiarity of lacidipine, not a general DHP class property.

Antioxidant pharmacology Endothelial dysfunction Reactive oxygen species assay

Lacidipine vs. Amlodipine in A7r5 Cells: Faster Onset of Ca²⁺ Channel Blockade and Superior Cellular Retention After Washout

In A7r5 rat vascular smooth muscle cells loaded with fura-2, lacidipine demonstrated superior potency (IC50 = 2.76 nM) compared to amlodipine (IC50 = 4.56 nM) and nifedipine (IC50 = 10.08 nM) for inhibition of K⁺-stimulated cytosolic Ca²⁺ increase [1]. Critically, following repeated washout, nifedipine and nitrendipine activity disappeared after four washout cycles, whereas amlodipine and lacidipine maintained and strengthened their blockade over time—a property attributed to lacidipine's avid entrapment in the cell membrane lipid bilayer as confirmed by [³H]-radioligand studies [1].

Calcium channel pharmacology Vascular smooth muscle Drug washout kinetics

Lacidipine vs. Amlodipine, Verapamil & Diltiazem: Superior Vascular Selectivity Index in the Pithed Rat Model

In the pithed rat preparation infused with angiotensin II, lacidipine exhibited a uniquely wide therapeutic window between its vasodilator potency (ED25% for mean blood pressure reduction = 6 µg/kg) and its adverse cardiac conduction effects (second-degree A-V block appearing at 300 µg/kg) [1]. In comparison, amlodipine showed a markedly lower vasodilatory potency (ED25% = 330 µg/kg), with A-V blocks appearing at 1,000 µg/kg, and caused pronounced decreases in cardiac contractility index at 3,000 µg/kg. Verapamil and diltiazem exhibited ED25% values of 32 and 175 µg/kg, respectively [1].

Vascular selectivity In vivo hemodynamics Calcium channel blocker safety index

Lacidipine vs. Amlodipine & Lercanidipine: Greater Reduction in Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin) in Human Endothelial Cells

In HUVECs stimulated with TNF-α, lacidipine produced a dose-dependent and significant reduction (P<0.01) in the expression of ICAM-1, VCAM-1, and E-selectin across all tested concentrations [1]. Lercanidipine and amlodipine showed variable decreases only at intermediate and highest concentrations, while nimodipine and nifedipine had no effect. The IC50 values for all three adhesion molecules were statistically lowest for lacidipine (P<0.01). Drug incorporation into HUVECs via native LDL carriers revealed that cellular concentrations of lacidipine, lercanidipine, and amlodipine were similar, confirming that lacidipine's superior activity is attributable to intrinsic antioxidant properties rather than higher cellular uptake.

Endothelial inflammation Adhesion molecules Vascular pharmacology

Lacidipine: Anti-Atherosclerotic Efficacy in apoE-Deficient Mouse Model (Lesion Area Reduction Without Lipid Profile Alteration)

In the apoE-deficient mouse, a model that recapitulates human inflammatory-fibrous plaque formation, lacidipine administered daily by gavage (0.3, 1.0, and 3.0 mg/kg for 10 weeks) produced a dose-dependent reduction in aortic atherosclerotic lesion extension without affecting plasma lipid levels [1]. Furthermore, lacidipine treatment normalized the four-fold elevation in plasma endothelin-1 concentrations observed in apoE-deficient mice relative to wild-type C57BL/6 controls. While other calcium antagonists such as amlodipine have been shown to reduce atherosclerosis in some models, the absence of lipid profile alteration and the concomitant reduction in the proatherogenic peptide endothelin-1 represent a specific pharmacodynamic profile best characterized for lacidipine [1].

Atherosclerosis Lipid peroxidation Vascular protection

Lacidipine vs. Amlodipine in Elderly Hypertensives: Noninferior Blood Pressure Reduction with Lower Headache and Flushing Incidence (RCT)

In a 14-week multicenter, randomized, open-label, noninferiority trial in older Korean patients (55–80 years) with mild-to-moderate hypertension, lacidipine demonstrated noninferior blood pressure reduction compared to amlodipine besylate [1]. Mean SBP changes at 14 weeks were −18.9 mmHg (lacidipine) vs. −20.6 mmHg (amlodipine) (95% CI: −4.18 to 0.72, within the pre-specified noninferiority margin of −5 mmHg, P>0.05). Notably, adverse events of headache and facial flushing occurred in 3.1% of lacidipine patients versus 7.2% of amlodipine patients, representing a 57% lower relative incidence [1]. Overall clinical adverse event incidence was numerically lower in the lacidipine group (7.4% vs. 11.1%, P>0.05).

Clinical pharmacology Hypertension Tolerability comparison

Lacidipine Best-Fit Application Scenarios: Where Its Differentiated Pharmacological Signature Provides Definitive Experimental Value


Ex Vivo and In Vitro Models Requiring Sustained Calcium Channel Blockade Across Repeated Washout or Perfusion Protocols

In isolated vessel preparations and cultured vascular smooth muscle cells, lacidipine's membrane entrapment and slow washout kinetics enable sustained pharmacological effect across multiple wash cycles, unlike nifedipine and nitrendipine, which lose activity after four washout cycles. [³H]-lacidipine tracing confirms avid cellular retention, providing a consistent signal-to-noise ratio and eliminating the need for continuous perfusion dosing [1]. This property is particularly advantageous in wire myography, Langendorff heart, or long-duration patch-clamp protocols where stable drug levels are critical for data reproducibility.

Oxidative Stress and Endothelial Dysfunction Studies Requiring Combined Calcium Channel Blockade and ROS Scavenging

Lacidipine is uniquely qualified for experiments designed to dissect the interplay between calcium overload and oxidative stress. In ox-LDL-challenged endothelial cells, lacidipine achieves the lowest IC50 for intracellular ROS reduction—potency unmatched by amlodipine, nimodipine, or nifedipine, which show no effect [2]. Its superior efficacy in suppressing TNF-α-induced adhesion molecules (ICAM-1, VCAM-1, E-selectin) in HUVECs further allows dual-readout studies of both calcium-dependent and calcium-independent vascular inflammatory pathways without multi-drug confounding [3].

Atherosclerosis and Vascular Remodeling Models (Murine apoE-Deficient and Hamster Models) Focusing on Endothelin-1 and Plaque Dynamics

Lacidipine is validated for longitudinal atherosclerosis research in the apoE-deficient mouse and the cholesterol-fed hamster. It produces a dose-dependent reduction in aortic lesion area that does not derive from alterations in plasma lipid profiles—an effect attributable to its unique antioxidant and endothelin-1–lowering activities [4]. Researchers examining the contribution of oxidative membrane damage and endothelin signaling to plaque progression, independent of cholesterol lowering, should prioritize lacidipine. Its validated dose range (0.3–3.0 mg/kg/day p.o.) and extensive published methodology provide a turnkey experimental framework.

Preclinical Toxicology and Safety Pharmacology Studies Assessing Cardiac Safety Margins of Dihydropyridines

Lacidipine's demonstration of a ~50-fold separation between its vasodilator ED25% (6 µg/kg) and the threshold for second-degree A-V block (300 µg/kg) in the pithed rat model [5] makes it the superior reference compound for safety pharmacology panels comparing the cardiac safety profiles of new chemical entities in the DHP class. The concurrent lack of negative inotropic effect at vasodilator doses differentiates it from amlodipine, which shows a pronounced decrease in contractility index at higher doses, providing a cleaner in vivo background for detecting hemodynamic liabilities of test compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.